1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene
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Overview
Description
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C10H13N3O3S. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical and chemical research . The compound is characterized by the presence of an azido group, a sulfonyl group, and a methyl-substituted benzene ring.
Preparation Methods
The synthesis of 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene typically involves a multi-step process:
Starting Material: The synthesis begins with 4-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 3-azidopropanol to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Scientific Research Applications
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used in bioconjugation and labeling studies due to its reactive azido group.
Mechanism of Action
The mechanism of action of 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene involves its reactive functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole rings.
Sulfonyl Group: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Molecular Targets: The compound can target specific biomolecules for labeling and conjugation studies.
Comparison with Similar Compounds
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene can be compared with similar compounds such as:
3-azidopropyl 4-methylbenzenesulfonate: Similar in structure but with different reactivity and applications.
4-methylbenzenesulfonyl azide: Lacks the propoxy group, leading to different chemical behavior.
1-azido-3-(4-methylphenylsulfonyl)propane: Similar functional groups but different connectivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
CAS No. |
153207-76-2 |
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Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.3 |
Purity |
91 |
Origin of Product |
United States |
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